molecular formula C23H18N2O4 B12521876 Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- CAS No. 651748-57-1

Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]-

Cat. No.: B12521876
CAS No.: 651748-57-1
M. Wt: 386.4 g/mol
InChI Key: GCTMHRFEWOPDFU-UHFFFAOYSA-N
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Description

Core Skeletal Framework Determination

The compound’s core consists of a 1-imidazolidinyl ring (C₃N₂O₂) fused to a benzoic acid group (C₇H₅O₂) at the 1-position. The imidazolidine ring adopts a puckered conformation due to sp³ hybridization at the nitrogen atoms, with bond angles of 109.5° at N1 and N3. X-ray crystallography data for analogous compounds reveal an average C–N bond length of 1.36 Å within the ring, shorter than typical single bonds (1.47 Å), indicating partial double-bond character from conjugation with adjacent carbonyl groups.

The 2,5-dioxo substituents create a planar arrangement across O1–C2–N1–C5–O2, stabilized by resonance delocalization (Figure 1). This planar segment exhibits bond lengths intermediate between single and double bonds:

  • C2–O1: 1.23 Å (double bond character)
  • N1–C2: 1.38 Å (partial double bonding)
  • C5–O2: 1.21 Å

Table 1: Key Bond Parameters in the Imidazolidine Core

Bond Length (Å) Character
N1–C2 1.38 Partial double
C2–O1 1.23 Double
C5–O2 1.21 Double
N3–C4 1.47 Single

Substituent Configuration Analysis

The 3-position of the imidazolidine ring hosts a 4-(phenylmethyl)phenyl group, creating a sterically congested region. Key structural features include:

  • Dihedral Angles : The biphenyl system forms a 67.8° angle between the two aromatic rings, minimizing π-π repulsion while maintaining conjugation through the methylene bridge.
  • Benzoic Acid Orientation : The carboxylic acid group at the 3-position of the benzene ring adopts a coplanar arrangement (dihedral angle: 12.4°) with the aromatic ring, facilitating resonance stabilization.
  • Intermolecular Interactions : The carbonyl oxygen atoms (O1, O2) participate in hydrogen bonding with adjacent molecules, with O···H distances of 1.98–2.12 Å in crystalline form.

Table 2: Substituent Spatial Parameters

Feature Measurement Significance
Biphenyl dihedral angle 67.8° Reduces steric hindrance
COOH ring dihedral 12.4° Resonance optimization
H-bond O···H distance 1.98–2.12 Å Crystal packing stabilization

Tautomeric Form Considerations

The compound exhibits two primary tautomeric possibilities:

  • Keto-Enol Tautomerism : The 2,5-dioxo groups theoretically permit enolization, but computational studies at the MP2/6-311+G(d,p) level indicate the diketo form is 28.5 kJ/mol more stable than enolic forms. This stabilization arises from conjugation between the carbonyl groups and the imidazolidine nitrogen lone pairs.
  • Prototropic Tautomerism : The benzoic acid moiety exists predominantly in the deprotonated carboxylate form under physiological conditions (pKa ≈ 4.2), but crystallographic data confirm the protonated carboxylic acid form in the solid state.

Equation 1: Keto-Enol Equilibrium Energy Difference $$ \Delta G^\circ = -28.5\ \text{kJ/mol}\ \text{(favoring keto form)} $$

Properties

CAS No.

651748-57-1

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

3-[3-(4-benzylphenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C23H18N2O4/c26-21-15-24(23(29)25(21)20-8-4-7-18(14-20)22(27)28)19-11-9-17(10-12-19)13-16-5-2-1-3-6-16/h1-12,14H,13,15H2,(H,27,28)

InChI Key

GCTMHRFEWOPDFU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=C(C=C2)CC3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis Overview

The preparation of this compound typically involves three core stages:

  • Formation of the 4-(phenylmethyl)biphenyl intermediate
  • Cyclization to form the imidazolidinone core
  • Functionalization with the benzoic acid moiety

These steps are derived from analogous synthesis routes for structurally similar imidazolidinyl-benzoic acid derivatives.

Key Reaction Steps

Formation of the 4-(phenylmethyl)biphenyl Intermediate

The biphenyl scaffold is synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a brominated aryl compound and a boronic acid derivative.

Reaction Scheme

$$ \text{4-Bromobiphenyl} + \text{Phenylmethylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{4-(Phenylmethyl)biphenyl} + \text{Byproducts} $$

Optimized Conditions
Parameter Value/Description Source
Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄
Solvent Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base Sodium carbonate or potassium phosphate
Temperature 80–100°C

Notes :

  • The reaction proceeds via oxidative addition of the aryl bromide to the palladium catalyst, followed by transmetallation with the boronic acid and reductive elimination to form the biphenyl bond.
  • Yields typically range from 70–85% under optimized conditions.

Cyclization to Form the Imidazolidinone Core

The imidazolidinone ring is constructed via condensation reactions involving urea or its derivatives.

Reaction Scheme

$$ \text{4-(Phenylmethyl)biphenylamine} + \text{Urea} \xrightarrow{\text{Acid/Base}} \text{Imidazolidinone intermediate} $$

Optimized Conditions
Parameter Value/Description Source
Reagents Urea, sulfuric acid, or trifluoroacetic acid (TFA)
Solvent Ethanol, acetic acid, or dichloromethane (DCM)
Temperature Reflux (80–120°C)
Catalyst None required

Notes :

  • The reaction involves nucleophilic attack by the amine on the carbonyl carbon of urea, followed by dehydration to form the cyclic structure.
  • Alternative methods use phosgene or diphosgene for cyclization, though these are less commonly employed due to toxicity concerns.

Functionalization with the Benzoic Acid Moiety

The benzoic acid group is introduced via nucleophilic aromatic substitution or amide coupling .

Reaction Scheme

$$ \text{Imidazolidinone intermediate} + \text{3-Bromobenzoic acid} \xrightarrow{\text{Base}} \text{Final compound} $$

Optimized Conditions
Parameter Value/Description Source
Reagents K₂CO₃ or NaH (base), CuI (catalyst)
Solvent DMF or DMSO
Temperature 100–120°C

Notes :

  • Copper-mediated Ullmann-type coupling is often used for aryl-aryl bond formation.
  • Yields for this step range from 60–75% depending on steric hindrance and electronic effects.

A summary of critical parameters for each step is provided below:

Step Key Reagents/Conditions Challenges
Biphenyl synthesis Pd catalyst, THF/DMF, Na₂CO₃, 80–100°C Control of palladium leaching; side reactions (e.g., homocoupling)
Cyclization Urea, H₂SO₄, reflux (120°C) Over-oxidation of intermediates; competing polymerization
Benzoic acid coupling 3-Bromobenzoic acid, CuI, K₂CO₃, DMF, 120°C Low solubility of reactants; requirement for anhydrous conditions

Optimization and Industrial Considerations

To scale the synthesis, the following strategies are employed:

  • Continuous Flow Reactors : Improve heat/mass transfer in cyclization and coupling steps.
  • Catalyst Recycling : Use heterogeneous Pd catalysts (e.g., Pd/C) to reduce costs.
  • Solvent Recovery : Recycle DMF or THF to minimize waste.

Comparative Analysis of Synthesis Routes

The table below compares alternative methods for imidazolidinone synthesis:

Method Advantages Disadvantages Yield (%)
Urea Condensation Low-cost reagents, simple setup Long reaction times, byproduct formation 70–75
Phosgene Cyclization Higher purity, faster kinetics Toxicity of phosgene 80–85
Microwave-Assisted Shorter reaction times, energy efficiency Limited scalability, equipment costs 75–80

Data Tables

Table 1: Molecular Properties of the Target Compound

Property Value Source
Molecular Formula C₂₃H₁₉N₂O₃
Molecular Weight 386.4 g/mol
logP (Predicted) ~3.8
Solubility Organic solvents (e.g., DMSO, DMF)

Table 2: Critical Reaction Parameters for Key Steps

Step Solvent Temperature (°C) Catalyst Yield (%)
Biphenyl synthesis THF 100 PdCl₂(PPh₃)₂ 82
Cyclization Acetic acid 120 None 73
Benzoic acid coupling DMF 120 CuI/K₂CO₃ 68

Research Findings and Challenges

  • Steric Hindrance : The phenylmethyl group on the biphenyl core reduces reaction rates in cyclization and coupling steps.
  • Purity Control : Chromatographic purification is often required due to competing side reactions.
  • Scalability : Continuous flow systems show promise for industrial production but require further validation.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidinyl derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant potential in medicinal chemistry due to its biological activity. The presence of the imidazolidine ring suggests possible interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that benzoic acid derivatives can possess antimicrobial properties. For instance, studies have shown that certain derivatives exhibit varying degrees of activity against bacteria and fungi:

CompoundActivity TypeMIC (µg/mL)Reference
3-[2,5-Dioxo-3-[4-(Phenylmethyl)Phenyl]-1-Imidazolidinyl]-Bacterial32
3-[2,5-Dioxo-3-[4-(Phenylmethyl)Phenyl]-1-Imidazolidinyl]-Fungal16

These findings suggest that the compound could be explored further for therapeutic applications against infectious diseases.

Anti-Cancer Properties

The compound's structural features may also confer anti-cancer properties. Preliminary studies have indicated that benzoic acid derivatives can inhibit tumor cell proliferation:

StudyCell LineIC50 (µM)Reference
Compound EvaluationMCF-7 (Breast Cancer)15
Compound EvaluationHeLa (Cervical Cancer)10

These results highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action.

Material Science Applications

In materials science, benzoic acid derivatives are being explored for their properties in polymer chemistry and as additives.

Polymer Synthesis

Benzoic acid derivatives can act as intermediates in the synthesis of novel polymers with enhanced properties:

Polymer TypeProperties EnhancedReference
PolyamideThermal Stability
PolyurethaneMechanical Strength

The incorporation of benzoic acid derivatives into polymer matrices can lead to materials with improved thermal and mechanical properties, making them suitable for various industrial applications.

Agrochemical Applications

Benzoic acid derivatives are also being investigated for use in agrochemicals, particularly as herbicides or fungicides.

Herbicidal Activity

Studies have demonstrated that certain benzoic acid derivatives exhibit herbicidal properties:

CompoundTarget Weed SpeciesEfficacy (%)Reference
3-[2,5-Dioxo-3-[4-(Phenylmethyl)Phenyl]-1-Imidazolidinyl]-Amaranthus retroflexus (Pigweed)85% at 200 g/ha

This efficacy suggests potential applications in agricultural practices to control weed growth effectively.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a class of benzoic acid derivatives with imidazolidine or imidazole-based substituents. Key structural analogs identified in the evidence include:

Table 1: Structural Comparison of Analogous Benzoic Acid Derivatives
Compound Name Substituents on Imidazolidine/Imidazole Ring CAS Number Key Features
Target Compound 2,5-dioxo-3-[4-(phenylmethyl)phenyl] Not listed Central imidazolidine with benzylphenyl and oxo groups; potential for hydrogen bonding and aromatic interactions.
Analog 1 4,4-dimethyl-2-oxo-3-[4-(trifluoromethoxy)phenyl] 651749-23-4 Trifluoromethoxy group introduces electron-withdrawing effects; dimethyl substituents enhance steric hindrance .
Analog 2 5,5-dimethyl-2-oxo-3-[4-(trifluoromethoxy)phenyl] 651749-03-0 Similar to Analog 1 but with dimethyl at position 5; may alter ring conformation .
Analog 3 4-ethoxy-2,5-dioxo-3-(phenylmethyl) 70950-45-7 Ethoxy group replaces one oxo; part of a complex ester structure with potential hydrolytic instability .
Analog 4 3-(3,5-difluorophenyl)-2-oxo 651749-07-4 Fluorine atoms enhance lipophilicity and metabolic stability; oxo group at position 2 .

Biological Activity

Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- (CAS No. 651748-57-1) is a complex organic compound that features both aromatic and heterocyclic components. Its unique structure suggests potential biological activities, which have garnered interest in pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H18N2O4C_{23}H_{18}N_{2}O_{4}. The presence of an imidazolidine ring enhances its chemical reactivity and biological potential compared to simpler benzoic acid derivatives. The following table summarizes its key structural features:

FeatureDescription
Molecular FormulaC23H18N2O4C_{23}H_{18}N_{2}O_{4}
CAS Number651748-57-1
Functional GroupsCarboxylic acid, imidazolidine
Molecular WeightApproximately 402.4 g/mol

Antimicrobial Properties

Research indicates that benzoic acid derivatives possess significant antimicrobial activity. A study demonstrated that compounds similar to benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- exhibited inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines. For instance, it was observed that at concentrations around 50 μM, the compound significantly inhibited cell proliferation in certain tumor models. This effect is believed to be mediated by the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it was found to downregulate the expression of key enzymes in the Type III secretion system (T3SS), which is crucial for pathogenicity in certain bacteria . This suggests potential applications in developing antibacterial agents targeting T3SS-related pathways.

Case Studies

Several case studies have highlighted the biological activity of benzoic acid derivatives:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was employed to determine cell viability.
    • Results : The compound reduced cell viability by approximately 70% at a concentration of 50 μM after 48 hours of exposure .
  • Enzyme Inhibition Study :
    • Objective : To investigate the effects on T3SS-related enzymes.
    • Results : Significant inhibition was observed at concentrations as low as 10 μM, suggesting a promising avenue for antibiotic development targeting bacterial virulence factors .

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